1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
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Overview
Description
1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-[(4-Ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
- 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one
Uniqueness
1-[4-({4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is unique due to its specific structural features and the presence of both piperazine and piperidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(4-ethylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-3-17-4-6-19(7-5-17)28(26,27)23-14-12-22(13-15-23)20(25)18-8-10-21(11-9-18)16(2)24/h4-7,18H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSPQJDZKQAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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